Fipronil Desulfinyl

描述

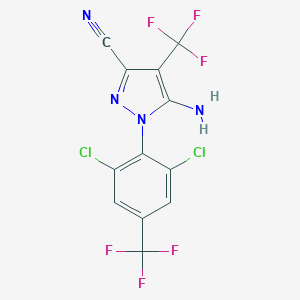

Fipronil Desulfinyl is a complex organic compound that features a pyrazole ring substituted with various functional groups, including amino, dichloro, and trifluoromethyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fipronil Desulfinyl typically involves multi-step organic reactions. Common starting materials might include 2,6-dichloro-4-(trifluoromethyl)aniline and other reagents that facilitate the formation of the pyrazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: Halogen atoms (chlorine) on the aromatic ring may be substituted by nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce primary amines.

科学研究应用

Chemical Properties and Formation

Fipronil desulfinyl is formed through the photochemical reaction of fipronil when exposed to sunlight. This transformation results in a compound that retains significant neurotoxic properties, affecting the gamma-aminobutyric acid (GABA) receptors in insects, similar to its parent compound . The stability and persistence of this compound in the environment raise concerns about its ecological impact, particularly in aquatic ecosystems .

Toxicity Studies

Research indicates that this compound exhibits high acute toxicity, comparable to that of fipronil itself. In laboratory studies, it was found to have an LD50 value of approximately 18 mg/kg in rats, indicating significant risk upon exposure . Furthermore, this compound is highly toxic to various aquatic invertebrates, with lower toxicity observed in fish and amphibians . This differential toxicity underscores the need for careful management of fipronil applications to mitigate environmental risks.

Environmental Impact

This compound has been detected in various environmental matrices, including soil and water bodies. Its presence raises concerns regarding bioaccumulation and potential effects on non-target species. Studies have shown that soil moisture content significantly influences the degradation rates of fipronil and its derivatives, including this compound . The compound's persistence in aquatic environments has led to recommendations for monitoring its concentrations to protect sensitive ecosystems .

Agricultural Applications

In agriculture, this compound may play a role as an effective pest control agent due to its neurotoxic effects on insects. Its application can be beneficial for managing pest populations while minimizing harm to mammals and birds . Fipronil is widely used as an insecticide across various crops, including rice, cotton, and vegetables, where it targets pests such as termites and cockroaches . The efficacy of this compound as a residual insecticide warrants further investigation.

Case Study 1: Aquatic Ecosystems

A study conducted in California assessed the occurrence of fipronil and its degradates in ambient aquatic ecosystems. The results indicated that while the parent compound posed a high risk to aquatic life, this compound was of lower concern but still required monitoring due to its neurotoxic effects on invertebrates .

Case Study 2: Soil Degradation

Field studies examining the degradation of fipronil in soil revealed that high moisture levels facilitated the formation of this compound through reduction processes. This finding suggests that environmental conditions significantly influence the degradation pathways and persistence of both fipronil and its derivatives .

作用机制

The mechanism of action of Fipronil Desulfinyl would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

相似化合物的比较

Similar Compounds

- 5-Amino-1-(2,6-dichlorophenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

- 5-Amino-1-(4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

Uniqueness

The presence of both dichloro and trifluoromethyl groups in Fipronil Desulfinyl may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to similar compounds.

生物活性

Fipronil desulfinyl is a significant degradation product of the widely used insecticide fipronil, known for its potent biological activity. Understanding its effects, mechanisms, and implications is essential for evaluating environmental and health risks associated with fipronil and its metabolites.

This compound is formed through the photodegradation of fipronil when exposed to sunlight. This transformation results in a compound that is approximately 9-10 times more active at inhibiting mammalian chloride channels compared to its parent compound, fipronil. This increased activity raises concerns regarding its potential toxicity to non-target organisms, including humans .

Fipronil and its derivatives, including this compound, primarily act by inhibiting the GABA_A-gated chloride channels in the central nervous system. This inhibition leads to excessive neuronal stimulation, which can result in neurotoxicity and death in insects. However, the reduced selectivity of this compound for insect versus mammalian chloride channels poses a significant risk as it may affect human health more than initially anticipated .

Acute Toxicity

Studies have demonstrated that this compound exhibits considerable acute toxicity. For instance, in animal models such as rats, the compound has been linked to various adverse effects including:

- Neurological signs : Increased excitability and hyperactivity were observed at certain doses.

- Dermal reactions : Skin irritation has been reported following exposure to formulations containing fipronil and its metabolites .

The LD50 (lethal dose for 50% of the population) values indicate moderate toxicity levels, necessitating caution in handling and application.

Chronic Exposure Effects

Long-term exposure studies indicate potential damage to vital organs such as the liver, thyroid, and kidneys. In a comprehensive study involving dietary exposure over extended periods (up to 78 weeks), significant changes in hematological parameters were noted at higher doses of this compound. These included alterations in blood cell counts and liver function indicators .

Case Studies

Case Study 1: Environmental Impact Assessment

In a study assessing the distribution of fipronil and its metabolites in agricultural settings, this compound was identified as a major contaminant in dairy and aquatic products. The findings highlighted the compound's persistence in the environment and its potential bioaccumulation in food chains, raising concerns for both ecological health and food safety .

Case Study 2: Human Exposure Reports

Reports from veterinary applications of fipronil-containing products have documented adverse reactions in humans who handled these formulations. Symptoms included skin reactions and neurological disturbances, emphasizing the need for stringent safety measures when using these chemicals .

Research Findings Summary Table

属性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4/c13-5-1-4(11(15,16)17)2-6(14)9(5)24-10(22)8(12(18,19)20)7(3-21)23-24/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKXVHLIRTVXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043719 | |

| Record name | Fipronil desulfinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205650-65-3 | |

| Record name | Fipronil desulfinyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205650-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205650653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil desulfinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205650-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9Y6W9QM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fipronil desulfinyl exert its insecticidal activity?

A1: this compound, similar to its parent compound fipronil, acts as a potent insecticide by disrupting the normal function of the γ-aminobutyric acid (GABA)-gated chloride channels in insects. [] This disruption leads to neuronal hyperexcitation and ultimately results in paralysis and death of the insect. []

Q2: Does this compound retain neurotoxicity after forming from fipronil?

A2: Yes, this compound exhibits high neurotoxicity by blocking the GABA-gated chloride channel, contributing to the overall effectiveness of fipronil. []

Q3: Is this compound a metabolite in mammals?

A3: No, this compound is not a metabolite in mammals. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H4Cl2F6N4O, and its molecular weight is 405.12 g/mol.

Q5: How stable is this compound under UV light and sunlight?

A5: this compound demonstrates relative stability under both UV light and sunlight, undergoing only limited changes in the substitution of its aromatic ring. []

Q6: What are the potential health risks associated with this compound exposure?

A6: While this compound itself hasn't been directly linked to specific health issues in the provided abstracts, the parent compound, fipronil, and its metabolites can potentially disrupt thyroid function in humans. [] More research is needed to determine the specific effects of this compound.

Q7: What analytical methods are commonly employed to detect and quantify this compound in various matrices?

A7: Several analytical techniques are used to detect and quantify this compound, including:

- Gas Chromatography with Electron Capture Detection (GC-ECD): This method is widely used for its sensitivity and selectivity in analyzing fipronil and its metabolites, including this compound, in various matrices like honey, soil, and chicken meat. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of this compound in environmental and food samples. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of this compound and its metabolites in various matrices, including food and biological samples. [, , , , ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This high-throughput technique enables rapid and sensitive determination of this compound in complex matrices like eggs and other foodstuffs. [, , ]

- High-Performance Liquid Chromatography (HPLC): Combined with various detectors, HPLC is employed for the analysis of this compound in different matrices, including water and soil. []

Q8: How does this compound degrade in the environment?

A8: this compound is primarily formed through the photodegradation of fipronil in water and on soil surfaces exposed to sunlight. [] It degrades relatively rapidly in field soils with a half-life of 41-55 days, compared to fipronil's average half-life of 132 days. []

Q9: What is the main degradation product of fipronil in estuarine environments?

A9: Fipronil sulfide, the reduction product of fipronil, is the major degradation product in estuarine systems, forming rapidly in sediments. []

Q10: How do environmental conditions affect the formation of fipronil degradation products?

A10: Soil moisture content significantly influences fipronil degradation: * High moisture (>50%) favors fipronil sulfide formation through reduction. [] * Low moisture (<50%) and good aeration favor fipronil sulfone formation through oxidation. []

Q11: How do different fipronil degradation products partition between water and sediment?

A11: * Fipronil sulfide primarily accumulates in sediments. [] * Fipronil sulfone forms rapidly in water but is found in trace amounts in sediment. [] * this compound forms in water and partitions into sediment over time. []

Q12: Is there evidence of fipronil and its degradation products in indoor environments?

A12: Yes, fipronil, fipronil sulfide, and this compound have been detected in indoor dust, likely originating from topical flea treatments for pets. [, ] Indoor dust concentrations of total fipronil (including fipronil, desulfinyl fipronil, and fipronil sulfide) are generally higher than in outdoor dust. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。